molecular formula C15H18N6O4 B7053361 3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide

3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide

Cat. No.: B7053361
M. Wt: 346.34 g/mol
InChI Key: UIUMVNMIVZWXAF-UHFFFAOYSA-N
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Description

“3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide” is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The compound features a purine ring system substituted with a propanamide group and an oxazole ring, which may contribute to its unique chemical and biological properties.

Properties

IUPAC Name

3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O4/c1-8-11(9(2)25-18-8)17-10(22)5-6-21-7-16-13-12(21)14(23)20(4)15(24)19(13)3/h7H,5-6H2,1-4H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUMVNMIVZWXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)NC(=O)CCN2C=NC3=C2C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Purine Ring: Starting from a suitable precursor such as xanthine, the purine ring is functionalized to introduce the 1,3-dimethyl groups.

    Attachment of the Propanamide Group: The propanamide group can be introduced via an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Introduction of the Oxazole Ring: The oxazole ring can be synthesized separately and then coupled to the purine derivative through a suitable linker.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the purine or oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents or organometallic compounds under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A purine derivative with stimulant effects.

    Theophylline: Used in the treatment of respiratory diseases.

    Allopurinol: A xanthine oxidase inhibitor used to treat gout.

Uniqueness

“3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide” is unique due to its specific substitution pattern and the presence of both purine and oxazole rings, which may confer distinct chemical and biological properties compared to other purine derivatives.

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